4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzyl chloride with hydrazine hydrate to form 2-methoxybenzyl hydrazine. This intermediate is then reacted with cyanogen bromide to yield the corresponding oxadiazole derivative. The final step involves the cyclization of the oxadiazole derivative with an appropriate amine under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted oxadiazole compounds .
Scientific Research Applications
4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: A precursor in the synthesis of the target compound.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with similar structural features.
N-(2-iodophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: Another oxadiazole derivative with comparable properties.
Uniqueness
4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and methoxybenzyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11N5O3 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-[5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H11N5O3/c1-18-8-5-3-2-4-7(8)6-9-14-12(17-19-9)10-11(13)16-20-15-10/h2-5H,6H2,1H3,(H2,13,16) |
InChI Key |
FDCAXUTVVGDCSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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